

comparative study of L-2-aminoadipic acid levels in different patient cohorts

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L-2-Aminoadipic Acid: A Comparative Analysis Across Patient Populations

An objective guide for researchers and drug development professionals on the varying levels of **L-2-aminoadipic acid** (L-2-AAA) in different patient cohorts, supported by experimental data and detailed methodologies.

L-2-aminoadipic acid (L-2-AAA), an intermediate in the lysine catabolism pathway, has emerged as a significant biomarker in a range of metabolic and neurological disorders.^{[1][2]} Growing evidence from metabolomic studies underscores its role in glucose and lipid metabolism, with elevated levels being associated with an increased risk for conditions such as diabetes, obesity, and atherosclerosis.^{[1][3]} This guide provides a comparative analysis of L-2-AAA levels across various patient cohorts, presenting quantitative data, experimental protocols, and relevant biological pathways.

Comparative Analysis of L-2-AAA Levels

The following table summarizes the quantitative findings on L-2-AAA levels in different patient cohorts as reported in various studies.

Patient Cohort	Key Findings on L-2-AAA Levels	Reference Study
Diabetes Mellitus	Individuals in the top quartile of plasma 2-AAA concentrations had a more than fourfold increased risk of developing diabetes over a 12-year follow-up period.[4][5][6][7] In patients with diabetes but without renal failure, L-2-AAA levels were significantly increased, reaching up to <3 mmol/mol lysine in skin collagen.[8]	Wang et al., J Clin Invest, 2013[4][5][7]
Obesity	Plasma L-2-AAA levels are markedly increased in obese individuals compared to those of normal weight. This trend is also observed in the adipose tissue of rodents on a high-fat diet.	Lee et al., 2019 (as cited in Shi et al., 2025)[1]
Renal Failure	In non-diabetic patients with chronic renal failure, L-2-AAA levels were significantly elevated in skin collagen, reaching up to 8 mmol/mol lysine in some cases.[8]	Akortia et al., 2017[8]
Sepsis	In non-diabetic individuals, sepsis was associated with a significant elevation of L-2-AAA in skin collagen.[8] However, in patients with renal failure, sepsis did not cause a further significant increase in L-2-AAA levels.[8]	Akortia et al., 2017[8]

Cardiovascular Disease	Elevated plasma 2-AAA levels are associated with dyslipidemia, specifically lower High-density lipoprotein cholesterol (HDL-C) and higher triglycerides.[1]	Desine et al., 2023 (as cited in Shi et al., 2025)[1]
Neurological and Psychiatric Disorders	Large-scale cohort studies have linked elevated 2-AAA levels to Alzheimer's disease, schizophrenia, and bipolar disorder.[1]	Toledo et al., 2017; Parksepp et al., 2020; Huang et al., 2016 (as cited in Shi et al., 2025)[1]

Experimental Protocols

The quantification of L-2-AAA in biological samples is primarily achieved through mass spectrometry-based techniques. Below are summaries of typical methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Skin Collagen

This method is used for analyzing L-2-AAA in insoluble human skin collagen.

- **Sample Preparation:** Insoluble skin collagen samples are subjected to acid hydrolysis.
- **Derivatization:** The resulting amino acids are derivatized to make them volatile for GC analysis.
- **Analysis:** The derivatized samples are analyzed by selective ion monitoring GC-MS. The precursor to L-2-AAA, allysine, is reduced to 6-hydroxynorleucine with borohydride for simultaneous measurement.[8]

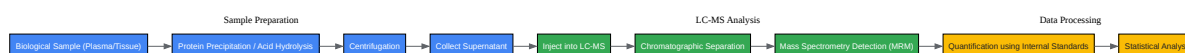
Liquid Chromatography-Mass Spectrometry (LC-MS) for Plasma

This high-throughput method is suitable for analyzing L-2-AAA in plasma samples.[9][10]

- **Sample Preparation:** Plasma samples (e.g., 30 µl) are deproteinized using an extraction solution (e.g., 80% methanol) containing internal standards.[9]
- **Chromatographic Separation:** The supernatant is injected onto a chromatography column (e.g., Luna NH2 column) for separation. A gradient elution with a mobile phase of ammonium acetate and ammonium hydroxide in water and acetonitrile/methanol is used.[9][10]
- **Mass Spectrometry Detection:** The eluent is analyzed by a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify L-2-AAA.[9][10]

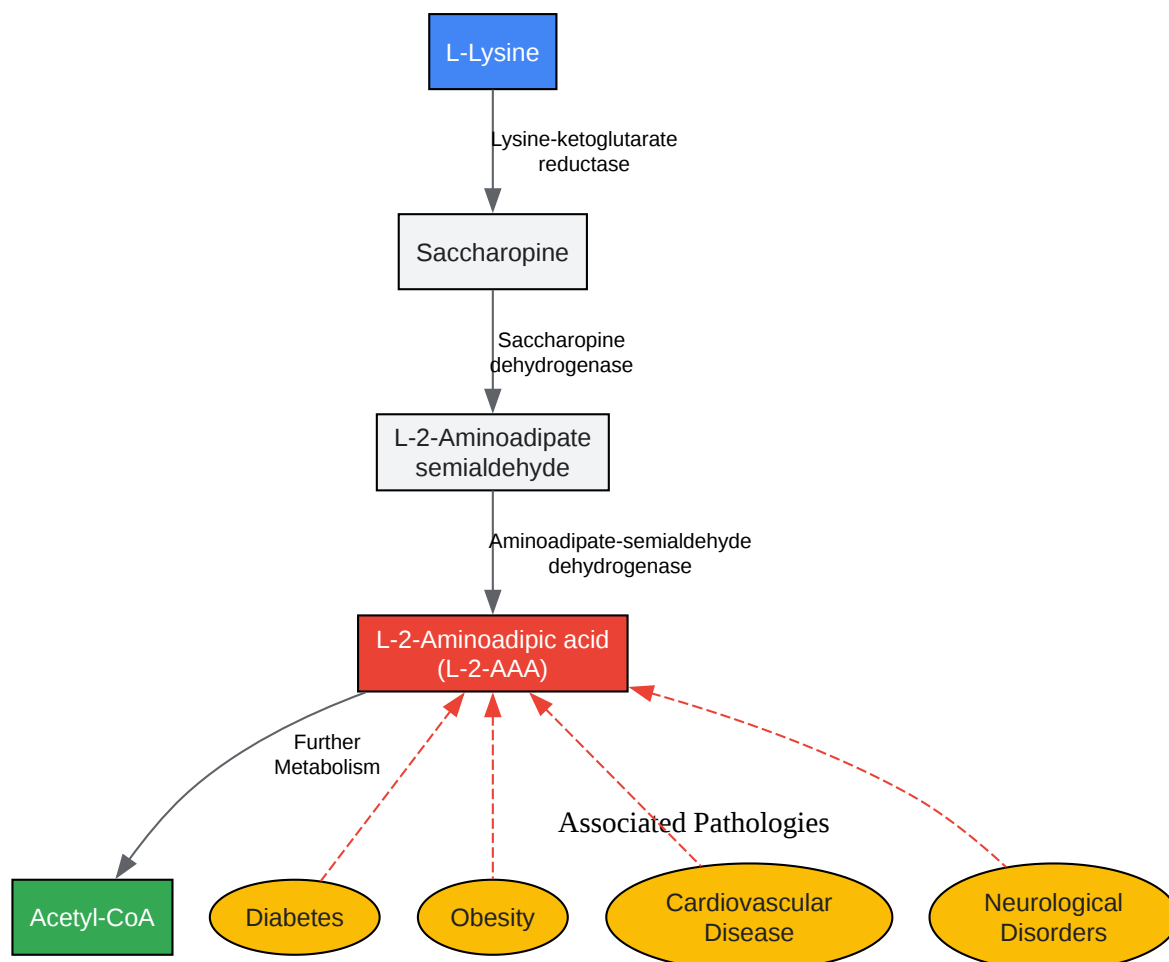
Visualizing the Workflow and Pathways

To better understand the experimental process and the biological context of L-2-AAA, the following diagrams are provided.



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Caption: A generalized workflow for the quantification of **L-2-aminoadipic acid** using LC-MS.



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Caption: The metabolic pathway of L-lysine catabolism leading to the formation of L-2-AAA.

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